5-methyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S2/c1-11-9-13(22-26-11)16(25)19-17-20-21-18(28-17)27-10-15(24)23-8-4-6-12-5-2-3-7-14(12)23/h2-3,5,7,9H,4,6,8,10H2,1H3,(H,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEYQYQWAUUUOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 3,4-dihydroquinolin-1(2H)-one derivative, which is then subjected to various functionalization steps to introduce the thiadiazole and isoxazole rings. The key steps in the synthesis may include:
Formation of 3,4-dihydroquinolin-1(2H)-one: This can be achieved through the Castagnoli–Cushman reaction, which involves the condensation of an anhydride with an imine.
Introduction of the Thiadiazole Ring: This step typically involves the reaction of the quinoline derivative with thiosemicarbazide under acidic conditions, followed by cyclization to form the thiadiazole ring.
Formation of the Isoxazole Ring: The isoxazole moiety can be introduced through a cyclization reaction involving an appropriate nitrile oxide precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Common organic solvents such as dichloromethane, ethanol, and acetonitrile
Catalysts: Acid or base catalysts, depending on the specific reaction
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction may yield reduced quinoline derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-methyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Disruption of Biological Membranes: Studies suggest that the compound can disrupt the biological membrane systems of certain pathogens, leading to cell death.
Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cellular processes, thereby affecting cell viability and proliferation.
Induction of Apoptosis: Some derivatives have been shown to induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Findings
(a) Cholinesterase Inhibition
- The target compound’s tetrahydroquinoline group mirrors the neuroprotective activity of Tacrine analogs but avoids the hepatotoxicity associated with older cholinesterase inhibitors .
- Chromenone-based oxazole-carboxamides (e.g., from ) exhibit stronger AChE inhibition (IC₅₀ = 1.2 μM) due to π-π stacking with aromatic residues in the enzyme’s active site . The target compound’s tetrahydroquinoline may offer similar interactions but with improved blood-brain barrier penetration.
(b) Anticancer Activity
- N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide () shows selective cytotoxicity against hepatocarcinoma cells, attributed to the thiadiazole core’s ability to disrupt DNA synthesis . The target compound’s additional oxazole and tetrahydroquinoline groups may broaden its spectrum or enhance potency.
Unique Advantages of the Target Compound
- Multi-Target Potential: Combines cholinesterase inhibition (via tetrahydroquinoline) and anticancer activity (via thiadiazole/oxazole), addressing comorbid conditions like cancer-associated cognitive decline.
- Structural Complexity: The tetrahydroquinoline moiety provides rigidity and lipophilicity, improving pharmacokinetic properties compared to smaller substituents (e.g., chlorophenyl in ).
Biological Activity
The compound 5-methyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide represents a novel class of bioactive molecules with potential therapeutic applications. Its complex structure incorporates multiple pharmacophoric elements that may interact with various biological targets. This article reviews the biological activities associated with this compound, highlighting its pharmacological properties and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiadiazole and oxazole moiety linked to a tetrahydroquinoline unit, contributing to its potential biological activity.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thiadiazoles have shown effectiveness against various bacterial strains. The specific compound under review may possess similar properties due to the presence of the thiadiazole ring and the oxazole moiety which are known for their bioactivity.
| Compound | Target Organism | Activity |
|---|---|---|
| Thiadiazole Derivative | E. coli | Inhibitory |
| Oxazole Derivative | S. aureus | Moderate Activity |
Anticancer Properties
In vitro studies have suggested that compounds containing quinoline structures can induce apoptosis in cancer cells. The incorporation of the tetrahydroquinoline unit in this compound may enhance its anticancer activity by interacting with cellular signaling pathways involved in cell proliferation and survival.
Case Study:
A study conducted on similar thiadiazole derivatives demonstrated that they inhibited tumor growth in xenograft models by inducing cell cycle arrest and apoptosis through mitochondrial pathways .
Enzyme Inhibition
The compound is hypothesized to act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may inhibit peptide deformylase , an enzyme critical for bacterial protein synthesis. This inhibition could lead to antibacterial effects and provide a basis for further exploration in drug development.
The proposed mechanism of action for the compound involves:
- Binding to Enzymatic Targets: The presence of the thiadiazole and oxazole rings allows for potential interactions with active sites of enzymes.
- Induction of Apoptosis: Similar compounds have been shown to activate caspases leading to programmed cell death in cancer cells.
- Disruption of Cellular Processes: By interfering with protein synthesis or other metabolic processes, the compound may exert its biological effects.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Structure-activity relationship (SAR) analyses indicate that modifications at specific positions can significantly alter potency and selectivity against various biological targets.
Table: Structure-Activity Relationship (SAR) Findings
| Modification | Biological Activity | Notes |
|---|---|---|
| Methyl Group at Position 5 | Increased Antimicrobial Activity | Enhances lipophilicity |
| Substituent on Thiadiazole Ring | Varies Activity Against Cancer Cells | Specific substitutions lead to increased potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
